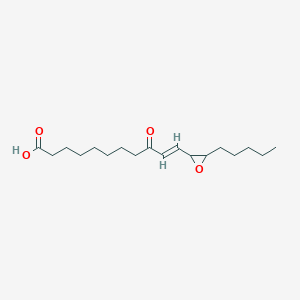
9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid
Descripción general
Descripción
Synthesis Analysis
Synthetic methods for compounds structurally related to 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid involve various organic reactions. For example, (11E)-13-Hydroxy-10-oxooctadec-11-enoic acid is synthesized via a Knoevenagel-type reaction from easily derived precursors, highlighting strategies that might be applicable for synthesizing 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid (Nokami et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid can be elucidated using spectroscopic techniques. Studies on related compounds often involve X-ray crystallography to determine the configuration of complex molecules, which provides insights into the three-dimensional arrangement of atoms within a molecule and can suggest potential reactivity or interactions of 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid (Yıldırım et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid reveal a variety of reactivity patterns. For instance, the convenient synthesis of cytotoxic compounds from undec-10-enoic acid and the exploration of cycloaddition reactions offer insights into possible transformations and reactivity of our compound of interest (Jonghoon et al., 2003).
Physical Properties Analysis
The physical properties of closely related compounds provide information on solubility, phase behavior, and stability, which are essential for understanding how 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid might behave under various conditions. This includes investigations into melting points, boiling points, and other thermodynamic properties that influence the compound's applications and handling (Rejaibi et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and participation in catalytic cycles, are crucial for the application of 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid in synthetic chemistry. Research into the synthesis and reactivity of structurally related compounds can shed light on these aspects (Howton & Stein, 1969).
Aplicaciones Científicas De Investigación
Biotechnology and Industrial Chemistry : A study by Sudheer et al. (2018) demonstrated the economic production of a similar compound, (Z)-11-(heptanoyloxy)undec-9-enoic acid, from ricinoleic acid using crude glycerol as the sole carbon source in Escherichia coli. This advancement opens possibilities for the economic synthesis of industrially relevant compounds (Sudheer et al., 2018).
Synthesis of Macrocyclic Compounds : Nair et al. (1963) described the use of undec-10-enoic acid in synthesizing C16 and C15 dioic and hydroxy acids, suitable for conversion to macrocyclic ketones and lactones. This process is significant for creating fragrance compounds and other specialty chemicals (Nair et al., 1963).
Insect Pheromone Production : Ishmuratov et al. (1998) developed a method for synthesizing 9(Z)-unsaturated acyclic insect pheromones from undec-10-enoic acid. This approach allows for the production of various insect pheromones, which have applications in pest control (Ishmuratov et al., 1998).
Pharmaceutical Applications : A study by Rahman et al. (2005) shows the synthesis of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-ones from 10-undecenoic acid hydrazide. These compounds have potential applications in pharmaceuticals and biotechnology (Rahman et al., 2005).
Antitumor and Antifungal Activities : Kinoshita and Umezawa (1961) identified that both 10-Oxo-11-dodecenoic acid and 11-Oxo-12-tridecenoic acid exhibit antitumor and antifungal activities, suggesting their potential as cancer treatments (Kinoshita & Umezawa, 1961).
Propiedades
IUPAC Name |
9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMABBHQYMBYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)










![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)